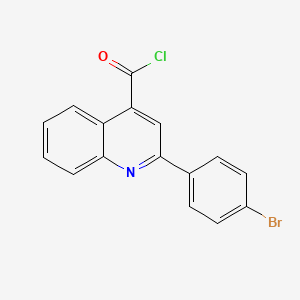

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

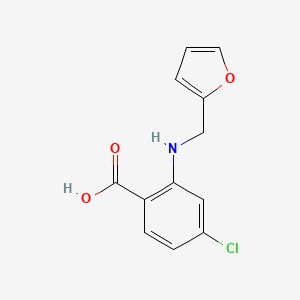

“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of new quinoline derivatives .

Synthesis Analysis

The synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” involves several steps. The acid derivative 1 was heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent to give the corresponding ester (2). This ester was then treated with hydrazine hydrate in boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) .

Molecular Structure Analysis

The structure of the new compound was confirmed by the IR spectra, which revealed the disappearance of the forked peak of the −NH2 group and the appearance of an absorption band at 3431 cm−1, referring to the −NH group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include dehydration, esterification, and hydrazinolysis .

Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is C16H9BrClNO, and its molecular weight is 346.61 .

Aplicaciones Científicas De Investigación

Anticancer Agents Targeting Bcl-2

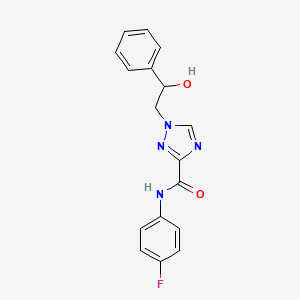

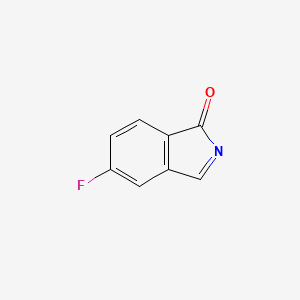

Quinoline-based heterocycles, such as 2-(4-Bromophenyl)quinoline-4-carbonyl chloride, have been studied as potential anticancer agents targeting Bcl-2 . The Bcl-2 protein plays a crucial role in resisting programmed cancer cell death (apoptosis), making it an attractive target for anticancer drugs . Some quinoline-based oxadiazole analogues were found to exhibit sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines .

Proteomics Research

2-(4-Bromophenyl)quinoline-4-carbonyl chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, modifications, and localization.

Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide

This compound can be used in the synthesis of N-(4-bromophenyl)quinoline-2-carboxamide . This process was optimized under microwave irradiation, indicating potential applications in green chemistry .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

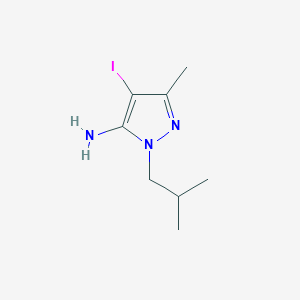

The future directions for the research on “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include the design and synthesis of new derivatives, the investigation of their antimicrobial activity, and the study of their mechanism of action . The structure-activity relationship study conducted has assured the usefulness of the hydrazine moiety as a molecular hybrid for activity either in cyclic or opened form .

Propiedades

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXRIHNRLIKTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)

![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)

![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)